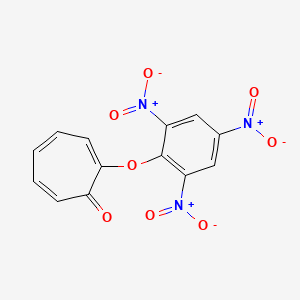
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is an organic compound that features a cycloheptatrienone ring substituted with a trinitrophenoxy group
Vorbereitungsmethoden
The synthesis of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one can be approached through several methods. One common route involves the reaction of cycloheptatrienone with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a strong base to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the cycloheptatrienone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptatrienone moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic and cycloheptatrienone rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and stability, as well as its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one include:
Tropone: A simpler analog with a cycloheptatrienone ring but without the trinitrophenoxy substitution.
Tropolone: Contains a hydroxyl group on the cycloheptatrienone ring, offering different reactivity and applications.
Hinokitiol: A naturally occurring tropolone derivative with antimicrobial properties
Eigenschaften
CAS-Nummer |
63591-35-5 |
|---|---|
Molekularformel |
C13H7N3O8 |
Molekulargewicht |
333.21 g/mol |
IUPAC-Name |
2-(2,4,6-trinitrophenoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H7N3O8/c17-11-4-2-1-3-5-12(11)24-13-9(15(20)21)6-8(14(18)19)7-10(13)16(22)23/h1-7H |
InChI-Schlüssel |
IYBSRLAHANQWFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=O)C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-3-[(E)-(4-sulfonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14507163.png)


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
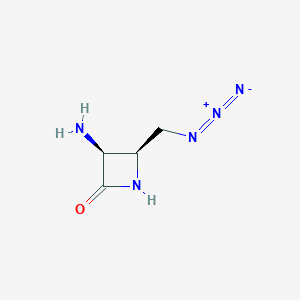

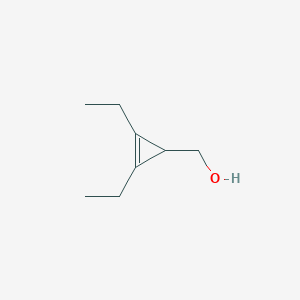
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
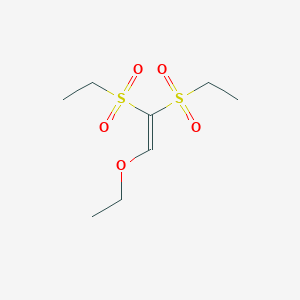
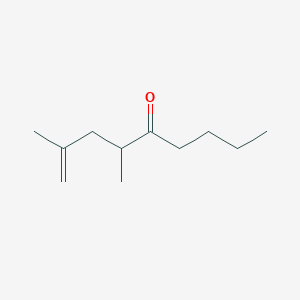

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
